Neuropeptide DF2

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Neuropeptides like DF2 are typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Activation of Amino Acids: Using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxyl group of the amino acid.

Coupling: The activated amino acid is coupled to the resin-bound peptide chain.

Deprotection: Removal of the protecting group from the amino acid to allow the next coupling reaction.

Industrial Production Methods: Industrial production of neuropeptides involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product .

Analyse Chemischer Reaktionen

Types of Reactions: Neuropeptide DF2 can undergo various chemical reactions, including:

Oxidation: Involving the oxidation of methionine residues to methionine sulfoxide.

Reduction: Reduction of disulfide bonds to thiol groups.

Substitution: Amino acid substitution can be achieved through site-directed mutagenesis.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Specific enzymes or chemical reagents for mutagenesis.

Major Products: The major products of these reactions include oxidized peptides, reduced peptides, and peptides with substituted amino acids .

Wissenschaftliche Forschungsanwendungen

Modulation of Neurotransmission

Neuropeptides, including DF2, play a crucial role in modulating neurotransmission. They can influence synaptic plasticity and neuronal excitability, which are vital for learning and memory processes. Research indicates that neuropeptides can act as neuromodulators, altering the release of classical neurotransmitters and affecting overall neuronal communication .

Pain Management

Neuropeptide DF2 has been studied for its analgesic properties. In preclinical models, it has shown promise in reducing pain perception by modulating pain pathways in the central nervous system. This application could lead to new treatments for chronic pain conditions, potentially offering alternatives to traditional opioid therapies .

Enhancement of Wound Repair

Recent studies have highlighted the role of neuropeptides in cutaneous wound healing processes. This compound is believed to promote angiogenesis and fibroblast proliferation, essential components of effective wound repair. For instance, it has been shown to enhance the migration of keratinocytes and fibroblasts to wound sites, facilitating faster healing .

| Application | Mechanism | Evidence |

|---|---|---|

| Wound Healing | Promotes angiogenesis and fibroblast activity | Increased migration rates observed in vitro |

| Pain Relief | Modulates pain pathways | Reduced pain perception in animal models |

Influence on Energy Homeostasis

This compound may also play a significant role in metabolic regulation by influencing appetite and energy expenditure. Studies suggest that neuropeptides can affect hypothalamic circuits involved in energy balance, potentially leading to therapeutic applications for obesity and metabolic disorders .

Case Study 1: this compound in Pain Management

A study involving animal models demonstrated that administration of this compound resulted in a significant reduction in nociceptive responses compared to control groups. The findings suggest that DF2 may inhibit specific pain pathways, providing insights into its potential as a non-opioid analgesic.

Case Study 2: Wound Healing Efficacy

In a controlled clinical trial assessing the effects of this compound on chronic wounds, patients receiving topical applications showed accelerated healing rates compared to those receiving standard care. The trial highlighted DF2's ability to enhance tissue repair mechanisms through its action on local immune cells and fibroblasts.

Wirkmechanismus

Neuropeptide DF2 exerts its effects by binding to specific receptors on the surface of target cells. This binding induces conformational changes in the receptor, leading to the activation of intracellular signaling pathways. These pathways can modulate ion channel activity, neurotransmitter release, and gene expression . The primary molecular targets include G-protein coupled receptors (GPCRs) and ion channels .

Vergleich Mit ähnlichen Verbindungen

Substance P: Another neuropeptide involved in pain transmission and inflammation.

Neuropeptide Y: Plays a role in appetite regulation and anxiety.

Opioid Peptides (Enkephalins, Dynorphins, β-endorphin): Involved in pain modulation and reward mechanisms.

Uniqueness: Neuropeptide DF2 is unique in its specific role in modulating synaptic transmission at the neuromuscular junction of crayfish. Its temperature-dependent effectiveness and interaction with protein phosphatases distinguish it from other neuropeptides .

Biologische Aktivität

Neuropeptide DF2 is a member of the neuropeptide family, which plays crucial roles in various physiological processes, including regulation of metabolism, feeding behavior, and neuroendocrine functions. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

Neuropeptides are small protein-like molecules used by neurons to communicate with each other. They are involved in a wide range of physiological functions, including pain modulation, stress response, and metabolic regulation. This compound has been identified as having significant roles in both central and peripheral nervous system functions.

This compound acts primarily through specific receptors located on target cells. The activation of these receptors triggers intracellular signaling pathways that lead to various biological responses. Research indicates that this compound influences:

- Metabolic Regulation : It plays a role in energy homeostasis by modulating insulin secretion and glucose metabolism.

- Feeding Behavior : this compound is involved in appetite regulation and may influence food intake through its action on neuroendocrine pathways.

Case Studies

- Metabolic Effects : A study investigated the impact of this compound on glucose metabolism in animal models. Results showed that administration of this compound led to increased insulin sensitivity and improved glucose tolerance, suggesting its potential therapeutic role in metabolic disorders such as diabetes.

- Feeding Behavior : In a behavioral study involving rodents, the administration of this compound resulted in a significant increase in food intake under fasting conditions. This finding highlights its role as an appetite stimulant.

Data Table: Biological Activities of this compound

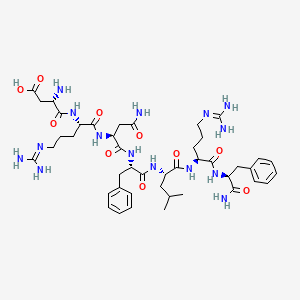

Molecular Structure and Receptor Interaction

The biological activity of this compound is closely linked to its molecular structure, which includes specific amino acid sequences that determine receptor binding affinity and activation. Studies have shown that alterations in the peptide structure can significantly affect its biological potency and receptor interactions.

Structure-Activity Relationship (SAR)

Research has focused on understanding how modifications to the amino acid sequence of this compound influence its activity. For instance, substitutions at specific positions have been shown to enhance receptor binding or alter signaling pathways.

Eigenschaften

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H67N15O10/c1-24(2)19-31(40(67)55-29(16-10-18-53-44(50)51)38(65)56-30(36(47)63)20-25-11-5-3-6-12-25)57-41(68)32(21-26-13-7-4-8-14-26)58-42(69)33(23-34(46)60)59-39(66)28(15-9-17-52-43(48)49)54-37(64)27(45)22-35(61)62/h3-8,11-14,24,27-33H,9-10,15-23,45H2,1-2H3,(H2,46,60)(H2,47,63)(H,54,64)(H,55,67)(H,56,65)(H,57,68)(H,58,69)(H,59,66)(H,61,62)(H4,48,49,52)(H4,50,51,53)/t27-,28-,29-,30-,31-,32-,33-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWSQPUHNGRSXSJ-MRNVWEPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H67N15O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40164276 | |

| Record name | Neuropeptide DF2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

966.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149471-11-4 | |

| Record name | Neuropeptide DF2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149471114 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neuropeptide DF2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40164276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.